4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester is a chemical compound with the molecular formula and a molecular weight of 304.19 g/mol. It is classified as an organic compound, specifically a methyl ester derivative of a thiophene carboxylic acid. This compound features a dichloroaniline moiety, which contributes to its potential biological activity and applications in pharmaceuticals.
This compound can be sourced from various chemical suppliers and is often utilized in research and development within pharmaceutical chemistry. It falls under the category of intermediates in drug synthesis, particularly due to its structural components that may exhibit biological activity. The compound is recognized for its potential in medicinal chemistry and agrochemical applications.
The synthesis of 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester typically involves several steps:
The molecular structure of 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester can be represented using the SMILES notation: COC(=O)C1CSCC1=Nc2c(Cl)cccc2Cl
. This notation indicates the presence of a methyl ester functional group attached to a thiophene ring and an aniline derivative with chlorine substituents.
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester can participate in various chemical reactions:
The mechanism of action for 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester relates primarily to its interactions within biological systems:
Research into similar compounds suggests that modifications in the aniline or thiophene moieties can significantly influence biological activity, making this compound a candidate for further investigation in drug design.
Relevant data on melting point, boiling point, and specific heat capacity are essential for practical applications but were not detailed in the sources reviewed.
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has potential applications in various scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5